molecular formula C9H8FNO B12842668 O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

Cat. No.: B12842668
M. Wt: 165.16 g/mol
InChI Key: PLRXEYOCDRCTJX-UHFFFAOYSA-N
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Description

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine is a fluorinated hydroxylamine derivative intended for research and development purposes. This compound features a 2-fluorophenyl group linked to a propargyl hydroxylamine core, making it a valuable building block in organic synthesis and medicinal chemistry research. Hydroxylamine derivatives are widely utilized as reactants in the formation of oximes and hydroxamic acids, and they frequently serve as key intermediates in the synthesis of more complex molecules . The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which is of particular interest in the design of pharmaceutical candidates and bioactive probes. Researchers can employ this compound in explorations of nitrogen-oxygen functional groups and their applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

InChI

InChI=1S/C9H8FNO/c10-9-6-2-1-4-8(9)5-3-7-12-11/h1-2,4,6H,7,11H2

InChI Key

PLRXEYOCDRCTJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCON)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield

Step Reagents/Conditions Description Yield (%)
1 N-(propargyloxy)phthalimide + hydrazine hydrate in diethyl ether at 20°C for 2 h Cleavage of phthalimide protecting group to release O-prop-2-ynyl hydroxylamine 75

This method provides a moderate to good yield and is suitable for scale-up due to mild reaction conditions and straightforward work-up.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, related synthetic strategies can be inferred from patents and research on fluorophenyl-substituted alkynes and hydroxylamine derivatives.

Key Synthetic Strategy

  • Step 1: Synthesis of 3-(2-fluorophenyl)prop-2-yn-1-ol
    This intermediate is prepared by Sonogashira coupling of 2-fluorophenyl halides with propargyl alcohol or via other alkynylation methods.

  • Step 2: Conversion of the alcohol to a suitable leaving group
    The hydroxyl group of 3-(2-fluorophenyl)prop-2-yn-1-ol is converted into a leaving group such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate).

  • Step 3: Nucleophilic substitution with hydroxylamine
    The leaving group is displaced by hydroxylamine under controlled conditions to yield this compound.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Notes
1 2-fluorophenyl halide + propargyl alcohol Pd-catalyzed Sonogashira coupling 3-(2-fluorophenyl)prop-2-yn-1-ol Requires inert atmosphere
2 3-(2-fluorophenyl)prop-2-yn-1-ol TsCl/pyridine or PBr3 3-(2-fluorophenyl)prop-2-yn-1-OTs or Br Activation of hydroxyl group
3 Activated intermediate NH2OH (hydroxylamine) in suitable solvent This compound Nucleophilic substitution

This approach is consistent with general organic synthesis principles for preparing O-alkyl hydroxylamines and is supported by analogous procedures in the literature and patents involving fluorophenyl-substituted alkynes.

Analytical and Purification Considerations

  • Purification is typically achieved by column chromatography or recrystallization, depending on the compound’s stability.
  • Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxylamine group and the fluorophenyl substituent.
  • Yield optimization involves controlling temperature, solvent choice, and reaction time to minimize side reactions such as over-alkylation or decomposition.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%)
Hydrazinolysis of N-(propargyloxy)phthalimide Hydrazine hydrate, diethyl ether, 20°C, 2 h Mild conditions, straightforward Limited to simple propargyl derivatives ~75
Sonogashira coupling + activation + substitution Pd catalyst, TsCl or PBr3, NH2OH Versatile, allows fluorophenyl substitution Multi-step, requires inert atmosphere Variable (50-80)
Direct nucleophilic substitution Activated propargyl halide + NH2OH Direct, fewer steps Sensitive to side reactions Moderate

Research Findings and Notes

  • The presence of the fluorine atom on the phenyl ring can influence the reactivity and stability of intermediates, requiring careful optimization of reaction conditions.
  • The propargyl moiety is sensitive to strong bases and acids; thus, neutral to mildly basic conditions are preferred during hydroxylamine substitution.
  • Literature and patent data indicate that the isolation of pure hydroxylamine derivatives is feasible with high purity when using protecting group strategies and controlled reaction conditions.
  • No direct one-pot synthesis of this compound has been reported, highlighting the need for stepwise synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting cellular function and signaling .

Comparison with Similar Compounds

Key Observations:

Alkyne vs. Alkyl Chains: The propargyl group in the target compound introduces rigidity and linearity compared to flexible ethyl (13h) or morpholinoethyl (5) chains. This may influence binding to biological targets or polymer matrices .

Reactivity : The alkyne in the target compound is primed for click chemistry (e.g., azide-alkyne cycloaddition), whereas O-(3-Chloroallyl)hydroxylamine (9) may undergo electrophilic additions or participate in metal chelation .

Stability and Reactivity

  • Target Compound : The alkyne may confer oxidative instability, requiring inert storage conditions. Fluorine’s electron-withdrawing effect could stabilize the hydroxylamine moiety against decomposition.
  • O-(3-Chloroallyl)hydroxylamine : Chlorine’s electronegativity increases susceptibility to nucleophilic attack, whereas the target compound’s alkyne is more reactive toward cycloadditions.

Biological Activity

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, suggest potential biological activities that warrant comprehensive investigation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following attributes:

  • Molecular Formula : C10_{10}H10_{10}FNO
  • Molecular Weight : 181.19 g/mol
  • Functional Groups : Hydroxylamine group, alkyne functionality, and a fluorinated phenyl ring.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can alter cellular signaling and function.
  • Oxidative Stress Modulation : The hydroxylamine group can participate in redox reactions, potentially influencing oxidative stress levels within cells.
  • Cellular Pathway Alteration : By affecting key signaling pathways, this compound may influence processes such as apoptosis and cell proliferation.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Cytotoxicity Assays : These assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Activity Assays : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.
Study TypeResult SummaryReferences
CytotoxicitySelective against cancer cell lines
Enzyme InhibitionInhibits COX activity

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, likely mediated through oxidative stress pathways.
  • Neuroprotective Effects :
    • Research has suggested that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
O-[3-(3-fluorophenyl)prop-2-ynyl]hydroxylamineSimilar fluorinated phenyl ringModerate enzyme inhibition
O-[3-(4-fluorophenyl)prop-2-ynyl]hydroxylamineDifferent positional isomerLower cytotoxicity compared to target

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